molecular formula C20H20FN3O2 B11296882 2-ethyl-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

2-ethyl-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

Cat. No.: B11296882
M. Wt: 353.4 g/mol
InChI Key: FQGKUMHESLLZRM-UHFFFAOYSA-N
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Description

2-ethyl-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Coupling with the Butanamide Moiety: The final step involves coupling the oxadiazole-fluorophenyl intermediate with an appropriate butanamide derivative, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-ethyl-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for various biological targets.

    Materials Science: The presence of the oxadiazole ring and fluorophenyl group can impart desirable properties, such as fluorescence or stability, making it useful in the development of new materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and fluorophenyl group can facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-ethyl-N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide: Similar structure but with a bromine atom instead of fluorine.

    2-ethyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-ethyl-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethyl-N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide

InChI

InChI=1S/C20H20FN3O2/c1-3-13(4-2)19(25)22-17-8-6-5-7-16(17)20-23-18(24-26-20)14-9-11-15(21)12-10-14/h5-13H,3-4H2,1-2H3,(H,22,25)

InChI Key

FQGKUMHESLLZRM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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